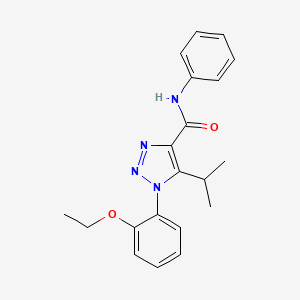
1-(2-ethoxyphenyl)-5-isopropyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-ethoxyphenyl)-5-isopropyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide, also known as EPTC, is a herbicide used to control annual grasses and broadleaf weeds in crops such as corn, soybeans, and potatoes. It was first introduced in the 1950s and has since become a popular herbicide due to its effectiveness and low toxicity to humans and animals.
Wissenschaftliche Forschungsanwendungen
Chemistry and Synthesis Applications
Research on related triazole derivatives underscores the importance of triazole compounds in organic synthesis and material science. The study by Kurzer and Secker (1977) on the cyclisation of ethoxycarbonyl derivatives of thiobiureas and bithioureas highlights the reactivity and potential applications of similar compounds in creating novel materials and intermediates for further chemical synthesis. The process involves the interaction of ethoxycarbonyl isothiocyanate with semicarbazides or thiosemicarbazides to produce 1-ethoxycarbonyl-2-thiobiureas or bithioureas, respectively, which are then cyclized to various triazoles and thiadiazoles under different conditions (Kurzer & Secker, 1977).
Advanced Material Development
The synthesis of arylselanyl-1H-1,2,3-triazole-4-carboxylates by Seus et al. (2012), through an organocatalytic cycloaddition of azidophenyl arylselenides with β-keto-esters, showcases the triazole's role in developing materials with potential applications in electronics and photonics. This method reflects the adaptability of triazole derivatives in synthesizing complex molecules with specific functional groups, potentially leading to materials with unique electronic properties (Seus et al., 2012).
Antiviral and Antimicrobial Research
Hebishy et al. (2020) describe the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, showing remarkable antiavian influenza virus activity. While not directly related to the specified compound, this research illustrates the potential of similar triazole derivatives in contributing to antiviral research. The structural versatility of triazole compounds enables the creation of molecules with significant bioactivity, underscoring their importance in developing new antiviral agents (Hebishy et al., 2020).
Biological Activity and Drug Development
The study by Shinde et al. (2022) on the design, synthesis, cytotoxicity, and molecular docking studies of 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamide derivatives emphasizes the triazole ring's significance in medicinal chemistry. This research shows that triazole-containing compounds can exhibit promising cytotoxicity against breast cancer cell lines, suggesting their utility in designing new anticancer drugs. The molecular docking studies further reveal the interactions with the tyrosine kinase active site, providing insights into the compound's mechanism of action (Shinde et al., 2022).
Eigenschaften
IUPAC Name |
1-(2-ethoxyphenyl)-N-phenyl-5-propan-2-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-4-26-17-13-9-8-12-16(17)24-19(14(2)3)18(22-23-24)20(25)21-15-10-6-5-7-11-15/h5-14H,4H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIJDGHGCLEWFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=CC=CC=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-ethoxyphenyl)-5-isopropyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

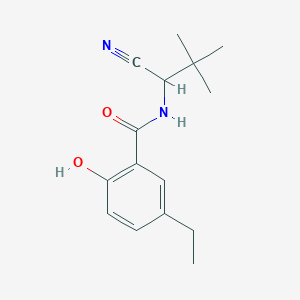
![8-[4-(Benzenesulfonyl)piperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2617239.png)
![N-(3,5-difluorobenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2617240.png)
![(1R,3R,5R)-3-Aminobicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride](/img/structure/B2617243.png)
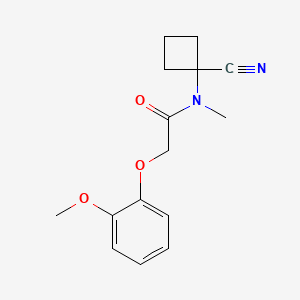

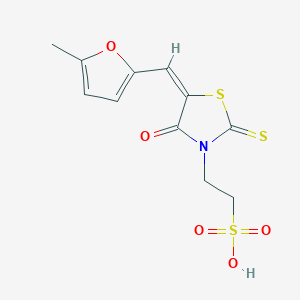
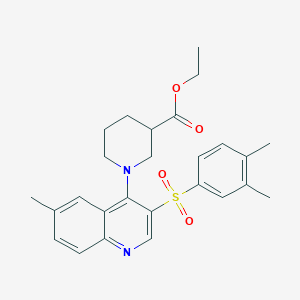
![2-[(2,2,7,7-Tetramethyl-tetrahydro-bis[1,3]dioxolo[4,5-b;4',5'-d]pyran-5-carbony](/img/structure/B2617252.png)
![4-(N-benzyl-N-methylsulfamoyl)-N-(4-chlorobenzo[d]thiazol-7-yl)benzamide](/img/structure/B2617254.png)
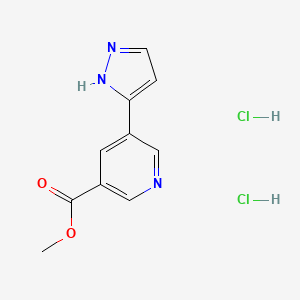
![3-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)-2-thiophenecarboxamide](/img/structure/B2617259.png)
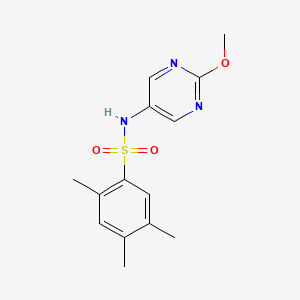
![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2617261.png)